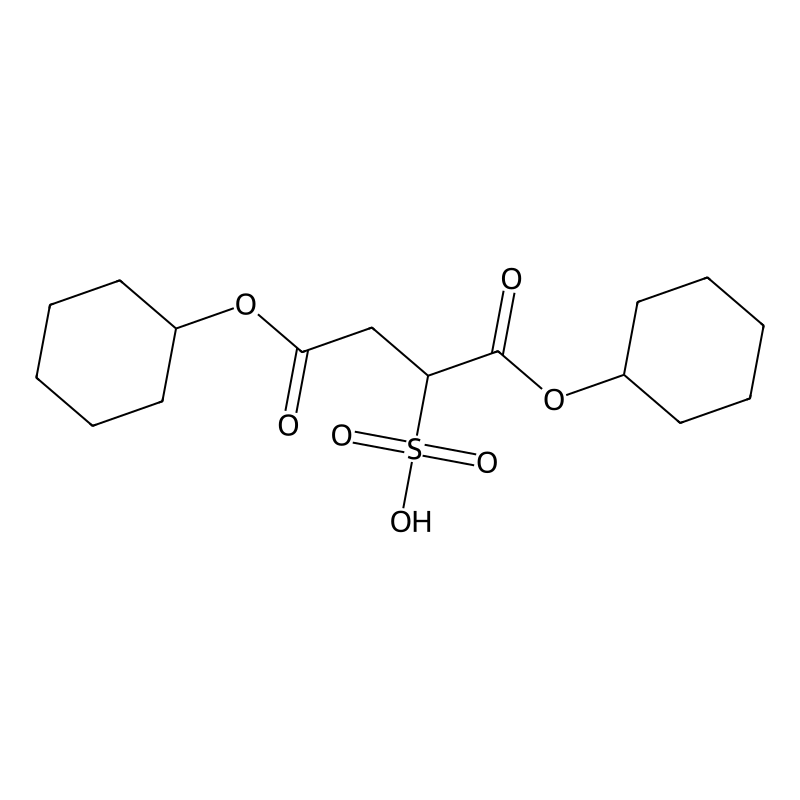

Dicyclohexyl sodium sulfosuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Micellization Studies:

DCHSS, like other surfactants, can form micelles in solution. Micelles are microscopic aggregates formed by surfactant molecules, with the hydrophilic heads facing outwards and the hydrophobic tails clustered inwards. These structures can be used to solubilize hydrophobic molecules in aqueous solutions. Researchers can leverage this property of DCHSS to study the behavior of hydrophobic compounds in a controlled environment. For instance, DCHSS micelles could be used to encapsulate and deliver hydrophobic drugs for drug delivery studies [].

Membrane Protein Research:

DCHSS can interact with biological membranes due to its amphiphilic nature (having both hydrophobic and hydrophilic regions). This property makes DCHSS a potential tool for studying membrane proteins, which are crucial for various cellular functions. Researchers might utilize DCHSS to solubilize and purify membrane proteins from cells for further analysis [].

Dicyclohexyl sodium sulfosuccinate is a chemical compound with the molecular formula and a CAS Registry Number of 23386-52-9. It is classified as a sodium salt of the diester derived from cyclohexanol and sulfosuccinic acid. This compound appears as a white to off-white powder and is soluble in water, making it useful in various applications, particularly in biochemical and industrial settings .

- Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, leading to the formation of dicyclohexyl sulfosuccinate and sodium hydroxide.

- Oxidation: It can be oxidized, potentially altering its functional properties and reactivity .

- Esterification: The sulfosuccinate group can react with alcohols to form esters, expanding its utility in organic synthesis.

These reactions are significant for understanding its behavior in biological systems and industrial applications.

Dicyclohexyl sodium sulfosuccinate exhibits surfactant properties, which contribute to its biological activity. It can act as a solubilizing agent, enhancing the bioavailability of various compounds. This property makes it valuable in pharmaceutical formulations, where it helps improve the solubility of poorly soluble drugs . Additionally, it has been studied for its potential effects on cell membranes and its role in biochemical assays.

The synthesis of dicyclohexyl sodium sulfosuccinate typically involves the following steps:

- Reaction of Cyclohexanol with Maleic Anhydride: Cyclohexanol reacts with maleic anhydride to form dicyclohexyl maleate.

- Sulfation: The dicyclohexyl maleate is then treated with sodium bisulfite, resulting in the formation of dicyclohexyl sodium sulfosuccinate .

- Purification: The product is purified through crystallization or filtration to remove impurities.

This multi-step synthesis highlights the compound's complexity and the importance of controlling reaction conditions to achieve high yields.

Dicyclohexyl sodium sulfosuccinate has a variety of applications across different fields:

- Pharmaceuticals: Used as a solubilizer and stabilizer in drug formulations.

- Biochemical Research: Serves as a reagent in biochemical assays and studies related to membrane interactions.

- Industrial Uses: Employed as a surfactant in cleaning products and emulsifiers in cosmetic formulations .

Its versatility makes it an important compound in both research and commercial products.

Research into the interaction of dicyclohexyl sodium sulfosuccinate with biological membranes has shown that it can influence membrane fluidity and permeability. These interactions are crucial for understanding how this compound affects drug delivery systems and cellular uptake mechanisms. Studies have indicated that its surfactant properties can enhance the absorption of various therapeutic agents when used in formulations .

Dicyclohexyl sodium sulfosuccinate shares similarities with several other compounds that exhibit surfactant properties or belong to the sulfosuccinate family. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dodecyl sodium sulfosuccinate | Sodium salt of sulfosuccinic acid | Longer hydrophobic tail, used primarily in detergents |

| Octyl sodium sulfosuccinate | Sodium salt of sulfosuccinic acid | Shorter hydrophobic tail, often used in cosmetics |

| Dioctyl sodium sulfosuccinate | Sodium salt of diester | Greater lipophilicity, used in plasticizers |

Dicyclohexyl sodium sulfosuccinate is unique due to its specific cyclohexane structure, which provides distinct solubilizing properties compared to other sulfosuccinates. Its ability to interact effectively with both hydrophilic and hydrophobic substances makes it particularly valuable in pharmaceutical applications.

Esterification Reaction Mechanisms

The synthesis of dicyclohexyl sodium sulfosuccinate begins with the esterification of maleic anhydride with cyclohexanol, following a well-characterized two-stage reaction mechanism [1]. The initial step involves the rapid formation of the monoester intermediate through nucleophilic attack of cyclohexanol on the anhydride carbonyl group [2]. This reaction proceeds through a tetrahedral intermediate where the cyclohexanol molecule acts as a nucleophile, attacking the electrophilic carbon center of maleic anhydride [3].

The esterification mechanism follows classical organic chemistry principles, where the first stage involves the rapid and practically complete formation of monocyclohexyl maleate [2]. The reaction kinetics demonstrate that this initial step is highly favorable, with the monoester formation occurring within minutes under appropriate conditions [1]. The second stage, formation of the dicyclohexyl maleate diester, represents the rate-limiting step in the overall synthesis pathway [2].

Temperature optimization studies reveal that the esterification reaction exhibits optimal conversion rates at temperatures ranging from 60-70°C for laboratory-scale operations [1] [2]. The reaction follows second-order kinetics with respect to both the acid and alcohol components, indicating a bimolecular mechanism [2]. The activation energy for the esterification process has been determined to be approximately 44.65 kilojoules per mole, reflecting the energy barrier that must be overcome for successful product formation [3].

Industrial implementations typically operate at elevated temperatures of 70-80°C to enhance reaction kinetics while maintaining product quality [1]. The molar ratio of cyclohexanol to maleic anhydride significantly influences the reaction completion, with excess alcohol ratios of 2.2-2.5:1 driving the equilibrium toward complete esterification [1]. Water removal through vacuum distillation proves essential for maximizing conversion efficiency, as the reaction is reversible and water formation inhibits forward progress [2].

Catalytic Processes in Sulfonation Reactions

The sulfonation stage represents the critical transformation where dicyclohexyl maleate undergoes addition reaction with sodium bisulfite to form the final sulfosuccinate product [1]. This process involves the addition of the sulfite group across the double bond of the maleate ester, creating the characteristic sulfonic acid functionality [4]. The reaction mechanism proceeds through nucleophilic addition of the bisulfite ion to the electron-deficient alkene system [5].

Catalytic enhancement of the sulfonation reaction employs various acidic catalysts, with para-toluenesulfonic acid and concentrated sulfuric acid demonstrating superior performance [1] [2]. These catalysts facilitate the addition reaction by activating the maleate double bond toward nucleophilic attack [6]. The catalyst loading typically ranges from 0.5-1.0 weight percent, providing a 30% reduction in reaction time compared to uncatalyzed processes [1].

The sulfonation reaction operates optimally at temperatures between 80-90°C for laboratory-scale synthesis, with industrial operations conducted at 90-100°C to achieve enhanced reaction rates [1]. The reaction time extends from 3-6 hours depending on the scale and specific conditions employed [1]. Pressure conditions ranging from 0.1-0.25 megapascals enhance the addition reaction kinetics by increasing the effective concentration of reactants [1].

Sodium bisulfite serves as the primary sulfonating agent, with the reaction proceeding through the formation of a sulfonate ester linkage [4]. The stoichiometry requires careful control, with a 10% molar excess of sodium bisulfite ensuring complete conversion while minimizing side reactions . The reaction pH must be maintained at 5.5-6.5 to favor sulfonation over competing hydrolysis reactions .

The catalytic process benefits from the use of advanced reactor designs that optimize heat and mass transfer [6]. Falling film reactors have emerged as the preferred configuration for industrial sulfonation due to their superior heat transfer coefficients reaching up to 2000 watts per square meter per Kelvin [6]. These reactors enable precise temperature control within ±1°C, minimizing unwanted side reactions and ensuring consistent product quality [6].

Purification Techniques: Precipitation and Solvent Extraction

The purification of dicyclohexyl sodium sulfosuccinate employs multiple separation techniques to achieve the high purity standards required for commercial applications [1]. The primary purification method involves precipitation using polar organic solvents, with ethanol demonstrating exceptional effectiveness in separating the product from reaction impurities [1].

Precipitation with absolute ethanol represents the most widely implemented purification technique, requiring 1000-1500 kilograms of ethanol per batch for industrial-scale operations [1]. The process involves dissolving the crude product in ethanol, followed by controlled precipitation to separate excessive sulfonating agents and inorganic salts [1]. This method achieves purities exceeding 95% while maintaining high recovery yields [1].

Alternative precipitation solvents include methanol, propanol, isopropanol, butanol, isobutanol, and glycol derivatives, each offering specific advantages depending on the desired purity level and economic considerations [1]. Methanol provides cost-effective purification comparable to ethanol, while higher alcohols offer enhanced selectivity for specific impurity removal [1]. The choice of precipitation solvent depends on the target purity specifications and downstream processing requirements [8].

Solvent extraction techniques complement precipitation methods by providing selective separation of specific impurity classes [1]. The extraction process utilizes the differential solubility of the sulfosuccinate product and impurities in various solvent systems [8]. Organic solvents including alcohols and glycols serve as effective extraction media, enabling the removal of unreacted starting materials and catalytic residues [1].

The dehydration process represents a critical purification step, often enhanced through the addition of fatty alcohol-polyoxyethylene ether wetting agents [1]. These additives reduce solution viscosity and facilitate smooth water removal, ensuring consistent product quality [1]. The dehydration temperature typically ranges from 100-150°C under controlled atmospheric conditions [1].

Vacuum distillation provides an additional purification mechanism for solvent recovery and product refinement [1]. This technique enables the removal of volatile impurities while recovering valuable solvents for process recycling [1]. The distillation process operates at reduced pressure to minimize thermal degradation of the heat-sensitive sulfosuccinate product [1].

| Purification Method | Conditions | Efficiency | Industrial Application |

|---|---|---|---|

| Precipitation with Ethanol | 1000-1500 kg absolute ethanol/batch | >95% purity achievable | Most common method |

| Precipitation with Methanol | Alternative polar solvent | Similar to ethanol | Cost-effective alternative |

| Solvent Extraction | Organic solvents (alcohols, glycols) | Selective separation | Selective purification |

| Vacuum Distillation | Remove excess alcohol | High alcohol recovery | Solvent recovery |

| Crystallization | From organic solvent solutions | High purity product | Final purification step |

| Dehydration Process | Fatty alcohol-polyoxyethylene ether | Smooth dehydration | Process improvement |

Industrial-Scale Production Challenges

Industrial-scale production of dicyclohexyl sodium sulfosuccinate faces numerous technical and economic challenges that require sophisticated solutions [9]. Raw material supply represents a primary concern, with cyclohexanol availability and pricing volatility significantly impacting production economics [9]. The specialized nature of cyclohexanol limits supplier options, creating potential supply chain vulnerabilities that manufacturers must address through strategic sourcing arrangements [9].

Temperature control emerges as a critical operational challenge due to the exothermic nature of both esterification and sulfonation reactions [1] [6]. Industrial reactors require advanced heat management systems to maintain precise temperature profiles while ensuring operator safety and equipment protection [6]. Multi-stage cooling strategies incorporate primary cooling through jacketed reactors and secondary cooling via internal coils for fine temperature adjustment [6].

Heat management systems increasingly employ phase-change materials within reactor insulation to absorb excess heat during peak reaction periods [6]. These systems utilize arrays of thermocouples positioned at 10-20 centimeter intervals to monitor temperature distribution [6]. Machine learning algorithms analyze real-time temperature data to predict potential issues and adjust cooling parameters proactively [6].

Process optimization requires simultaneous control of multiple variables including temperature, pressure, catalyst concentration, and reactant ratios [6]. Statistical process control methods enable manufacturers to maintain consistent product quality while minimizing raw material consumption and energy usage [6]. Advanced proportional-integral-derivative control systems incorporate adaptive tuning to respond to process variations and feedstock quality changes [6].

Environmental compliance presents ongoing challenges related to waste stream management and emission control [6]. Industrial facilities must implement closed-loop systems to minimize environmental impact while maintaining economic viability [9]. High-efficiency wet scrubbers with structured plastic or ceramic media achieve removal efficiencies exceeding 99% for unreacted sulfur trioxide gases [6].

Scale-up considerations involve translating laboratory-optimized conditions to industrial-scale equipment while maintaining reaction efficiency and product quality [9]. Pilot plant validation studies prove essential for identifying potential issues before full-scale implementation [9]. The transition from batch to continuous processing modes requires careful evaluation of residence time distribution and mixing characteristics [6].

Catalyst recovery and recycling represent significant economic considerations for industrial operations [6]. Heterogeneous catalyst development enables easier separation and reuse compared to homogeneous systems, reducing overall production costs [6]. Advanced catalyst formulations maintain activity over multiple reaction cycles while minimizing deactivation through fouling or poisoning [6].

| Parameter | Optimal Range/Value | Reference |

|---|---|---|

| Esterification Temperature | 60-70°C | Laboratory scale optimization |

| Esterification Temperature (Industrial) | 70-80°C | Industrial scale optimization |

| Sulfonation Temperature | 80-90°C | Laboratory scale |

| Sulfonation Temperature (Industrial) | 90-100°C | Industrial scale |

| Molar Ratio (Cyclohexanol:Maleic Anhydride) | 2.2-2.5:1 | Excess alcohol drives completion |

| Catalyst Type | p-Toluenesulfonic acid, H2SO4 | Acid catalysts most effective |

| Catalyst Loading | 0.5-1.0 wt% | Reduces reaction time by 30% |

| Reaction Time (Esterification) | 4-6 hours | Complete esterification |

| Reaction Time (Sulfonation) | 3-6 hours | Addition reaction duration |

| Pressure (Esterification) | Atmospheric | Standard conditions |

| Pressure (Sulfonation) | 0.1-0.25 MPa | Elevated pressure |

Quality control systems require continuous monitoring of product specifications to ensure compliance with industry standards [9]. In-line analytical monitoring enables real-time adjustment of process parameters to maintain consistent product quality [9]. Advanced process control systems integrate multiple analytical techniques to provide comprehensive quality assessment throughout the production cycle [6].

Dicyclohexyl sodium sulfosuccinate exhibits distinctive crystalline characteristics that differentiate it from other sulfosuccinate derivatives. The compound appears as white to off-white fibers or solid crystalline material at room temperature [1]. The molecular structure features two bulky cyclohexyl groups attached to the sulfosuccinate backbone, which significantly influences its crystalline packing arrangement [2].

The compound possesses a molecular formula of C₁₆H₂₅NaO₇S with a molecular weight of 384.42 g/mol [2] [1]. The structural arrangement includes eight rotatable bonds and a topological polar surface area of 115 Ų, indicating considerable molecular flexibility that affects its crystalline organization [3]. The presence of cyclohexyl groups creates substantial steric hindrance, which impacts the close packing of molecules in the crystalline state and influences the overall phase behavior [4].

Research indicates that dicyclohexyl sodium sulfosuccinate demonstrates thermal stability in its crystalline form up to approximately 220°C, where decomposition begins to occur [5]. This thermal stability is enhanced compared to linear alkyl chain analogs due to the rigid cycloaliphatic structure of the cyclohexyl groups . The compound maintains its crystalline integrity under normal storage conditions when kept between 15°C to 25°C [7].

Phase transition studies reveal that the compound undergoes gradual softening before reaching its decomposition temperature, suggesting the presence of intermediate phases between the solid crystalline state and thermal degradation [8]. The crystalline structure exhibits no defined melting point prior to decomposition, indicating a complex thermal behavior pattern characteristic of surfactants with bulky substituents [9].

Solubility Profiles in Polar and Nonpolar Solvents

The solubility characteristics of dicyclohexyl sodium sulfosuccinate demonstrate a complex relationship between its amphiphilic nature and solvent polarity. In polar solvents, particularly water, the compound exhibits moderate solubility with significant temperature dependence [7] [4].

Aqueous Solubility Characteristics

Water solubility data shows considerable variation in reported values, ranging from 14 g/L to 74.15 g/L at 20-25°C [10] [7] [11]. This variation likely reflects differences in measurement conditions, purity, and analytical methods. The compound demonstrates increased solubility with elevated temperature, consistent with typical ionic surfactant behavior [4]. At pH 5-7 (1% aqueous solution), the compound maintains optimal stability and solubility [7] [12].

Polar Solvent Solubility

In polar organic solvents, dicyclohexyl sodium sulfosuccinate requires heating for dissolution [4]. The bulky cyclohexyl groups significantly reduce aqueous solubility compared to linear alkyl analogs such as dioctyl sodium sulfosuccinate and dihexyl sodium sulfosuccinate . This reduced solubility is attributed to the steric hindrance effect of the cycloaliphatic groups, which disrupts the typical hydration patterns around the sulfosuccinate head group .

The compound shows limited miscibility in highly polar solvents without thermal assistance, indicating that the hydrophobic cyclohexyl groups dominate the overall molecular behavior despite the presence of the hydrophilic sulfonate group [4].

Nonpolar Solvent Behavior

In nonpolar solvents, dicyclohexyl sodium sulfosuccinate demonstrates enhanced solubility compared to its behavior in water, particularly when heated [4]. This behavior contrasts with more hydrophilic sulfosuccinate derivatives and reflects the significant contribution of the cyclohexyl groups to the overall molecular hydrophobicity .

The solubility pattern in nonpolar media suggests that the compound can effectively partition into less polar environments, making it suitable for applications requiring interfacial activity between aqueous and organic phases [14]. However, specific quantitative data for individual nonpolar solvents remains limited in the available literature.

Surface Activity Parameters (Critical Micelle Concentration, Surface Tension Reduction)

Dicyclohexyl sodium sulfosuccinate exhibits distinctive surface activity characteristics that reflect its unique molecular architecture. As an anionic surfactant, it demonstrates effective surface tension reduction capabilities while maintaining structural features that differentiate it from conventional linear-chain surfactants [14] [15].

Critical Micelle Concentration Properties

The compound possesses a higher Critical Micelle Concentration compared to linear alkyl analogs [16]. This elevated CMC value results from the steric hindrance created by the bulky cyclohexyl groups, which impede efficient molecular packing at interfaces and reduce the driving force for micelle formation [4]. The cycloaliphatic structure disrupts the typical hydrophobic interactions that facilitate micellization in linear-chain surfactants .

Comparative studies indicate that the CMC of dicyclohexyl sodium sulfosuccinate is significantly higher than dioctyl sodium sulfosuccinate (which has a CMC around 0.08 mM for similar conditions) and dihexyl sodium sulfosuccinate analogs [17] [18]. This trend reflects the reduced packing efficiency caused by the rigid, bulky nature of cyclohexyl substituents .

Surface Tension Reduction Capability

Despite its elevated CMC, dicyclohexyl sodium sulfosuccinate functions as an effective surface tension reducer [14] [19]. The compound's ability to reduce surface tension facilitates the mixing of hydrophobic and hydrophilic substances, making it valuable for emulsification and dispersion applications [14].

The surface activity is characterized by the molecule's amphiphilic nature, where the sulfonate group provides hydrophilic character while the dicyclohexyl groups contribute hydrophobic properties [14]. However, the surface tension reduction occurs at higher concentrations compared to linear analogs due to the structural constraints imposed by the cyclohexyl groups .

Interfacial Properties

Research demonstrates that dicyclohexyl sodium sulfosuccinate can effectively reduce interfacial tension between oil and water phases [15] [20]. Studies examining bacterial adhesion at oil-water interfaces showed that increasing surfactant concentration leads to decreased interfacial tension, which influences the thermodynamics of molecular adsorption at interfaces [15].

The compound's unique surface activity parameters result from its molecular geometry, where the central position of the sulfonate group between two cyclohexyl ester groups creates distinctive interfacial behavior compared to conventional surfactants with terminal polar head groups [4].

Thermal Stability and Decomposition Pathways

The thermal stability characteristics of dicyclohexyl sodium sulfosuccinate reveal important insights into its decomposition mechanisms and temperature tolerance limits. Understanding these properties is crucial for applications involving elevated temperatures or long-term thermal exposure.

Thermal Stability Range

Dicyclohexyl sodium sulfosuccinate demonstrates thermal stability up to approximately 220°C, where decomposition processes begin to occur [9] [5]. This decomposition temperature is consistent with other sulfosuccinate derivatives, as related compounds such as dioctyl sodium sulfosuccinate also begin decomposition around 220°C [5]. The compound shows no autoignition temperature below 400°C, indicating good thermal safety characteristics under normal processing conditions [21].

Thermogravimetric analysis studies of related sulfosuccinate surfactants indicate thermal stability in the range of 256-300°C for similar molecular architectures [22] [23]. The specific thermal behavior of dicyclohexyl sodium sulfosuccinate falls within this range, with the cyclohexyl groups providing enhanced thermal resistance compared to linear alkyl chains .

Decomposition Pathways and Mechanisms

The thermal decomposition of dicyclohexyl sodium sulfosuccinate follows established pathways observed in sulfosuccinate surfactants. The primary degradation mechanism involves hydrolysis of the sulfonate group under thermal stress, leading to the formation of alcohols and sodium hydrogen sulfite [24] [25].

Primary Decomposition Reaction:

The initial thermal degradation involves cleavage of the ester bonds, releasing cyclohexanol and forming sulfosuccinic acid derivatives . This process occurs through base-catalyzed hydrolysis at elevated temperatures, similar to patterns observed in other sulfosuccinate compounds [25].

Secondary Degradation Processes:

Following initial ester bond cleavage, further decomposition involves oxidative degradation of the cyclohexyl groups and complete breakdown of the sulfosuccinate backbone [24]. The decomposition products include cyclohexanol, carbon dioxide, sulfur dioxide, and various oxidation products [18].

Stability Under Different Conditions

The compound demonstrates good stability under neutral and mildly acidic conditions (pH 5-7) at ambient temperatures [7] [8]. However, thermal stability decreases significantly under alkaline conditions, where hydrolysis reactions are accelerated [24] [26].

Oxygen Sensitivity:

Research indicates that the presence of oxygen can significantly accelerate the degradation of sulfosuccinate compounds under thermal stress [24]. This oxidative pathway involves attack on both the sulfonate group and the organic substituents, leading to more rapid decomposition compared to inert atmosphere conditions.

Comparative Thermal Performance:

Studies show that cycloaliphatic derivatives demonstrate enhanced thermal resistance compared to linear alkyl analogs . The rigid cyclohexyl structure provides better thermal stability than flexible alkyl chains, making dicyclohexyl sodium sulfosuccinate more suitable for applications involving moderate thermal stress.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 84 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 81 of 84 companies with hazard statement code(s):;

H315 (82.72%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

23386-52-9

Use Classification

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Butanedioic acid, 2-sulfo-, 1,4-dicyclohexyl ester, sodium salt (1:1): ACTIVE